3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide
Brand Name: Vulcanchem
CAS No.: 403848-30-6
VCID: VC20425884
InChI: InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1
SMILES:
Molecular Formula: C12H16ClNO5S3
Molecular Weight: 385.9 g/mol

3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide

CAS No.: 403848-30-6

Cat. No.: VC20425884

Molecular Formula: C12H16ClNO5S3

Molecular Weight: 385.9 g/mol

* For research use only. Not for human or veterinary use.

3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide - 403848-30-6

Specification

CAS No. 403848-30-6
Molecular Formula C12H16ClNO5S3
Molecular Weight 385.9 g/mol
IUPAC Name (4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
Standard InChI InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1
Standard InChI Key UQKNTDOUGNFSHG-XVKPBYJWSA-N
Isomeric SMILES CCN([C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C
Canonical SMILES CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is (4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride . Its molecular formula, C₁₂H₁₆ClNO₅S₃, reflects a molecular weight of 385.91 g/mol . The structure integrates a thienothiopyran scaffold modified with sulfonyl, acetyl, and ethylamino groups, which are pivotal for its reactivity and biological interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO₅S₃
Molecular Weight385.91 g/mol
Canonical SMILESCCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C
InChI KeyUQKNTDOUGNFSHG-XVKPBYJWSA-N

Stereochemical Configuration

The compound exhibits two chiral centers at the 4S and 6S positions, which are conserved from its parent molecule, dorzolamide . This stereospecificity is crucial for maintaining affinity toward carbonic anhydrase isoforms, as demonstrated in preclinical studies of related analogs .

Synthesis and Industrial Applications

Synthetic Pathways

3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is synthesized via multistep organic reactions starting from (4R,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide . Key steps include:

  • Sulfonation: Introduction of sulfonyl chloride groups at the 2-position of the thienothiopyran core.

  • Acetylation: N-acetylation of the ethylamino side chain to enhance metabolic stability .

  • Purification: Chromatographic techniques ensure enantiomeric purity, critical for consistent biological activity .

Role in Drug Development

Pharmacological and Toxicological Profile

Mechanism of Action

CompoundSystemic Absorption RiskCommon Adverse Effects
DorzolamideModerateAcidosis, anemia, ocular irritation
3-Desaminosulfonyl Deriv.Low (theoretical)Data limited; handle as hazardous

Future Directions and Research Gaps

Targeted Drug Delivery

Advances in nanoparticle encapsulation could mitigate systemic absorption risks, enabling safer topical application . Preliminary studies on dorzolamide-loaded liposomes show promise in sustaining intraocular pressure reduction without plasma leakage .

Synthetic Biology Approaches

Enzymatic synthesis using engineered carbonic anhydrases may improve yield and stereochemical control, reducing reliance on traditional organic synthesis .

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